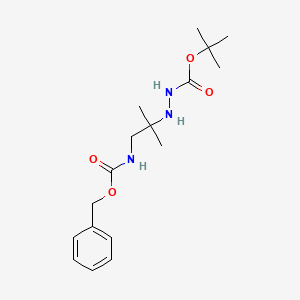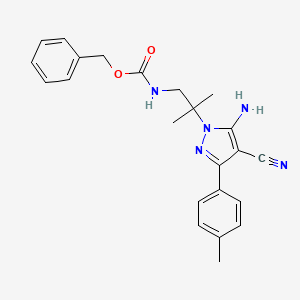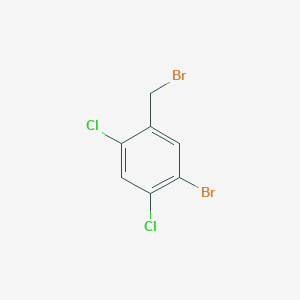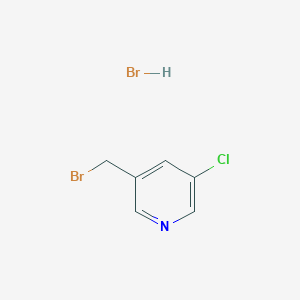
3-(Bromomethyl)-5-chloropyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Bromomethyl)-5-chloropyridine hydrobromide” is a halogenated heterocyclic building block . It is a solid substance with a molecular weight of 252.94 . It is used in the preparation of ether ligands .
Synthesis Analysis
The synthesis of “3-(Bromomethyl)-5-chloropyridine hydrobromide” has been reported using 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is considered simple, efficient, and environmentally friendly .
Molecular Structure Analysis
The molecular formula of “3-(Bromomethyl)-5-chloropyridine hydrobromide” is C6H6BrN·HBr . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-(Bromomethyl)-5-chloropyridine hydrobromide” is a solid substance . It appears as a white to almost white powder or crystal .
Scientific Research Applications
Intermediate in Synthesis
"3-(Bromomethyl)-5-chloropyridine hydrobromide" is a crucial intermediate in the synthesis of various compounds. For example, it is used in the synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist used to treat allergies (Guo, Lu, & Wang, 2015).
Polymer Research
This chemical is used in the synthesis of new hyperbranched polyelectrolytes. These polymers have potential applications in various fields, including materials science and biochemistry (Monmoton, Lefebvre, & Fradet, 2008).
Catalytic Applications
It is involved in selective amination reactions catalyzed by palladium-Xantphos complexes, showcasing its role in facilitating specific chemical transformations (Ji, Li, & Bunnelle, 2003).
Organic Synthesis
The compound is utilized in various organic synthesis processes, such as the reduction of pyrrolinium bromides to pyrrolidines and their transformation into piperidin-3-ones (D’hooghe, Baele, Contreras, Boelens, & Kimpe, 2008).
Medicinal Chemistry
In medicinal chemistry, it is used for synthesizing novel compounds with potential biological activities, such as variolin B and deoxyvariolin B, which are natural alkaloids with potential pharmacological significance (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Safety And Hazards
“3-(Bromomethyl)-5-chloropyridine hydrobromide” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
3-(bromomethyl)-5-chloropyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLKDKSBPQJRHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-chloropyridine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

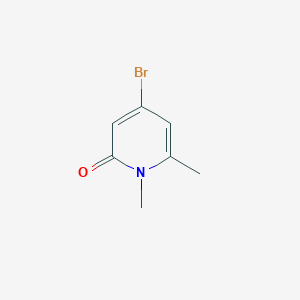
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)
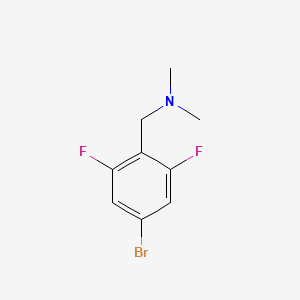
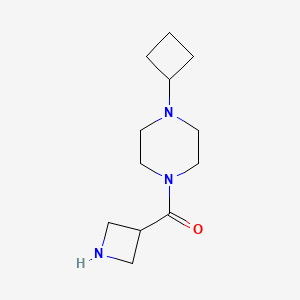
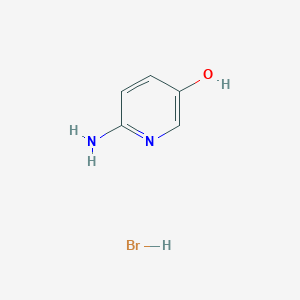
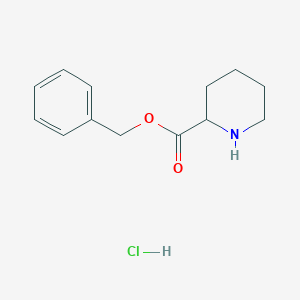
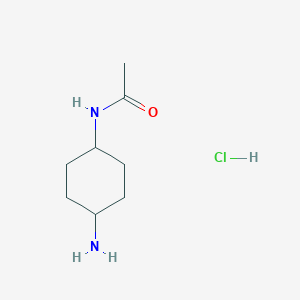
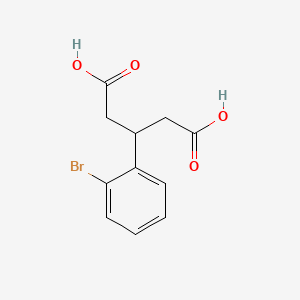
![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)
![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)
